molecular formula C10H10BrNO3S B2815161 C10H10BrNO3S CAS No. 201942-89-4

C10H10BrNO3S

Cat. No. B2815161
CAS RN: 201942-89-4
M. Wt: 304.16
InChI Key: YWRRCPQGGUVNQC-JAVCKPHESA-N
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Description

The compound C10H10BrNO3S is known as 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid . It has a molecular weight of 304.16 .

Scientific Research Applications

Catalytic Behavior in Polymer Synthesis

A study by (Zhang et al., 2016) explores the synthesis and characterization of sodium 2-arylimino-8-quinolates with varying substituents. These compounds demonstrate good catalytic activities in the ring-opening polymerization of rac-lactide, leading to the formation of amorphous polylactides. This research highlights the potential of such compounds in polymer synthesis.

Zeolite-based Catalysis in C1 Chemistry

In the field of C1 chemistry, which involves the catalytic transformation of C1 molecules like CO, CO2, and CH4, zeolites serve as efficient catalysts. A study by (Zhang, Yu, & Corma, 2020) discusses how zeolite-based catalysts can enhance the production of various hydrocarbons and oxygenates from C1 molecules, underscoring the importance of such compounds in environmental and energy applications.

Structural and Molecular Analysis

The molecular structure of compounds like C10H10BrNO3S is crucial for understanding their chemical behavior. A study by (Shafiq et al., 2009) examines the crystal structure of a related compound, revealing insights into its molecular interactions and stability. This type of research is vital for the development of new materials and drugs.

Non-thermal Plasma Catalysis in C1 Chemistry

Advancements in non-thermal plasma catalysis, particularly for C1 chemistry, offer novel approaches for chemical transformations. A study by (Chen et al., 2020) discusses how this technology can overcome limitations in traditional thermal catalysis, suggesting potential for innovative industrial applications.

Synthesis of Carbon Clusters

Research by (Liang & Schaefer, 1990) delves into the synthesis and structure of carbon clusters, providing foundational knowledge for the development of new materials with unique properties.

Biochemical Applications

The microbial conversion of single carbon compounds is a growing field with significant biotechnological implications. As discussed by (Chistoserdova, 2018), engineering native C1 utilizers or implementing C1 metabolism in traditional industrial platforms could lead to the production of value-added compounds like biofuels.

properties

IUPAC Name

(4R)-2-(5-bromo-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3S/c11-5-1-2-8(13)6(3-5)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRRCPQGGUVNQC-JAVCKPHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C10H10BrNO3S

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